molecular formula C25H26N6O8S B10859726 Fuzlocilline CAS No. 61835-48-1

Fuzlocilline

Cat. No.: B10859726
CAS No.: 61835-48-1
M. Wt: 570.6 g/mol
InChI Key: YSUBQYRZZFVMTL-YNDGFOBUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fuzlocillin is synthesized through a series of chemical reactions starting from basic penicillin structures. The synthesis involves the acylation of the penicillin nucleus with specific acylureido groups to enhance its antibacterial properties. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability and efficacy of the final product.

Industrial Production Methods

In industrial settings, the production of fuzlocillin involves large-scale fermentation processes followed by chemical modification. The fermentation process produces the basic penicillin structure, which is then chemically modified through acylation to produce fuzlocillin. This method ensures a high yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Fuzlocillin undergoes several types of chemical reactions, including:

    Oxidation: Fuzlocillin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Fuzlocillin can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

Fuzlocillin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of acylureidopenicillins and their interactions with bacterial cell walls.

    Biology: Researchers use fuzlocillin to study bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Fuzlocillin is used in clinical research to develop new treatments for bacterial infections, particularly those caused by penicillin-resistant strains.

    Industry: The compound is used in the pharmaceutical industry to produce antibacterial drugs and study their efficacy and safety.

Mechanism of Action

Fuzlocillin exerts its effects by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This binding inhibits the cross-linkage of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Ampicillin: Another penicillin derivative with a similar mechanism of action but different spectrum of activity.

    Piperacillin: A broad-spectrum penicillin that is often combined with tazobactam to enhance its efficacy.

    Ticarcillin: A penicillin antibiotic used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria.

Uniqueness of Fuzlocillin

Fuzlocillin is unique due to its enhanced activity against penicillin-resistant bacterial strains. Its acylureido group provides better binding affinity to penicillin-binding proteins, making it more effective in inhibiting bacterial cell wall synthesis compared to other penicillin derivatives.

Properties

CAS No.

61835-48-1

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17-,18+,21-/m1/s1

InChI Key

YSUBQYRZZFVMTL-YNDGFOBUSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Related CAS

66327-51-3 (Parent)
61835-48-1 (mono-hydrochloride salt)

Origin of Product

United States

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